molecular formula C20H26N2O6S B13442690 N-Des(2-(2-ethoxy)phenoxy)ethyl), N-(2-(2-ethoxy)phenoxy)acetyl) Tamsulosin CAS No. 133261-17-3

N-Des(2-(2-ethoxy)phenoxy)ethyl), N-(2-(2-ethoxy)phenoxy)acetyl) Tamsulosin

Cat. No.: B13442690
CAS No.: 133261-17-3
M. Wt: 422.5 g/mol
InChI Key: IPHNYXYPQJHUIV-CQSZACIVSA-N
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Description

N-Des(2-(2-ethoxy)phenoxy)ethyl), N-(2-(2-ethoxy)phenoxy)acetyl) Tamsulosin (CAS: 133261-17-3) is a structurally modified derivative of the alpha-1 adrenergic receptor antagonist Tamsulosin, which is widely used to treat benign prostatic hyperplasia (BPH). The compound features dual modifications at the amine moiety:

  • N-Des(2-(2-ethoxy)phenoxy)ethyl): Removal of the ethyl group from the 2-(2-ethoxy)phenoxyethyl side chain.
  • N-(2-(2-ethoxy)phenoxy)acetyl): Substitution with an acetylated 2-(2-ethoxy)phenoxy group.

Its molecular formula is C20H26N2O6S (molecular weight: 422.5 g/mol), distinguishing it from Tamsulosin by the loss of two hydrogen atoms and the addition of an oxygen atom, likely due to acetylation .

Properties

CAS No.

133261-17-3

Molecular Formula

C20H26N2O6S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(2-ethoxyphenoxy)-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C20H26N2O6S/c1-4-27-16-7-5-6-8-17(16)28-13-20(23)22-14(2)11-15-9-10-18(26-3)19(12-15)29(21,24)25/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,23)(H2,21,24,25)/t14-/m1/s1

InChI Key

IPHNYXYPQJHUIV-CQSZACIVSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCC(=O)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediates

a. Synthesis of 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate

This intermediate is crucial for introducing the ethoxyphenoxy moiety into the molecule. According to patent, the process involves:

Step Reagents & Conditions Description
1 2-(2-Ethoxyphenoxy)ethanol + pyridine at 0°C Dissolution and cooling to prepare for sulfonation
2 Methanesulfonyl chloride added gradually Formation of 2-(2-ethoxyphenoxy)ethyl methanesulfonate with an 87% yield

This process employs pyridine as a solvent and base, providing a high-yield, environmentally manageable route.

b. Synthesis of (Ether)benzoxy Tosylate (Intermediate 21A)

As per patent, the synthesis involves:

Step Reagents & Conditions Description
1 2-Ethoxyphenol (19A) + chloroethanol Formation of (ether)benzoxy alcohol (20A)
2 Toluene sulfonyl chloride Tosylation to produce (ether)benzoxy tosylate (21A)

This intermediate facilitates subsequent coupling reactions, reducing halogenated waste and simplifying manipulation.

Formation of the Amide and Sulfonamide Intermediates

a. Amide Formation from L-Tyrosine Derivatives

Based on patent, the synthesis begins with L-tyrosine, which undergoes a series of transformations:

  • Conversion to aminoester intermediates
  • Formation of phenol or ether amidoesters
  • Cyclization and functional group modifications

b. Sulfonamide Synthesis

The sulfonamide intermediates involve sulfonation of aminoesters or amines, often using sulfonyl chlorides like methanesulfonyl chloride, under controlled conditions to yield high purity compounds, as described in patent and.

Coupling and Final Assembly

a. Coupling of Sulfonamide and Ethoxyphenoxy Derivatives

The key step involves coupling the sulfonamide intermediate with the (ether)benzoxy tosylate (21A). This is achieved through nucleophilic substitution reactions, where the sulfonamide nitrogen attacks the electrophilic carbon of the tosylate, forming the desired linkage.

b. Final Product Formation

The final step involves purification, often via crystallization or chromatography, and conversion to the hydrochloride salt for pharmaceutical use, as detailed in patent.

Environmental and Efficiency Considerations

Recent advances focus on:

  • Using less hazardous reagents such as (ether)benzoxy tosylate instead of halogenated compounds
  • Employing solvents like toluene and ethyl acetate, which are more environmentally friendly
  • Shortening reaction steps to improve yield and reduce impurities

Data Summary and Comparative Table

Aspect Traditional Methods Recent Patent Approaches Advantages
Starting Material L-Tyrosine L-Tyrosine derivatives, phenols Higher yield, fewer steps
Reagents Acid halides, halogenated compounds Tosylates, sulfonyl chlorides, borohydride Environmentally friendly, cost-effective
Solvents Chloroform, DMSO Toluene, ethyl acetate Safer, easier waste management
Reaction Steps Multiple, lengthy Shorter, optimized Higher efficiency, purity

Chemical Reactions Analysis

Key Reaction Steps

  • Des-ethylation of Tamsulosin Intermediate

    • Reaction : Cleavage of the 2-(2-ethoxyphenoxy)ethyl group from the amine nitrogen.

    • Conditions :

      • Catalyst : Palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–100 psi .

      • Solvent : Ethanol or isopropyl alcohol .

      • Yield : ~85–90% .

    • Mechanism : Hydrogenolysis of the C–N bond in the presence of a transition-metal catalyst.

  • Acetylation with 2-(2-Ethoxyphenoxy)acetyl Chloride

    • Reaction : Introduction of the acetylated phenoxy group.

    • Conditions :

      • Reagent : 2-(2-Ethoxyphenoxy)acetyl chloride in acetonitrile or DMF .

      • Base : Triethylamine or sodium bicarbonate (NaHCO₃) to neutralize HCl byproduct .

      • Temperature : 80–100°C for 4–6 hours .

      • Yield : ~70–75% .

Critical Parameters

ParameterOptimal RangeImpact on Reaction Efficiency
Solvent PolarityAcetonitrile > DMFHigher polarity improves acetyl chloride reactivity .
Reaction Temperature80–100°CPrevents decomposition of acetylated intermediates .
Catalyst Loading5–10% Pd/CBalances cost and hydrogenolysis efficiency .

Common By-Products

  • Disubstituted Amine : Forms if des-ethylation is incomplete (traces detected via HPLC ).

  • Over-Acetylated Product : Occurs with excess acetyl chloride (mitigated by stoichiometric control ).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 1.35 (t, 3H, –OCH₂CH₃), δ 3.85 (s, 3H, –OCH₃), δ 4.20 (q, 2H, –OCH₂CH₃), δ 6.80–7.40 (m, aromatic protons) .

  • HPLC Purity : ≥98.5% (C18 column, acetonitrile:water (70:30), λ = 254 nm) .

Stability Studies

  • Hydrolytic Degradation : Susceptible to ester hydrolysis at pH < 3 or pH > 8 (t₁/₂ = 12 hours at pH 2.0) .

  • Oxidative Stability : Stable under nitrogen atmosphere; degrades in presence of O₂ (5% degradation over 30 days at 25°C) .

Comparative Reaction Efficiency

MethodYield (%)Purity (%)Key Advantage
Pd/C Hydrogenolysis85–9098.5Scalable, minimal by-products .
NaI-Assisted Acetylation70–7597.2Compatible with moisture-sensitive reagents .

Industrial-Scale Considerations

  • Cost Drivers : Pd/C catalyst recycling reduces expenses .

  • Environmental Impact : Acetonitrile recovery via distillation achieves ~90% solvent reuse .

Scientific Research Applications

Tamsulosin ether has various applications in scientific research:

Mechanism of Action

Tamsulosin ether exerts its effects by blocking alpha-1A and alpha-1D adrenoceptors, which are predominantly found in the prostate and bladder. By inhibiting these receptors, tamsulosin ether relaxes the smooth muscle in these tissues, improving urinary flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A and alpha-1D adrenoceptors, and the pathways involved are related to smooth muscle relaxation and improved urinary function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tamsulosin (Parent Compound)

Tamsulosin (CAS: Not explicitly provided in evidence) is the parent drug, with the molecular formula C20H28N2O5S (molecular weight: ~408.5 g/mol). Key structural differences include:

  • Amine Group: Tamsulosin retains the ethyl group in the 2-(2-ethoxy)phenoxyethyl side chain, whereas the derivative replaces it with an acetyl group.
  • Pharmacological Impact : The acetylation in the derivative may enhance metabolic stability but reduce solubility compared to Tamsulosin. This modification could alter receptor-binding kinetics or clearance rates .
Table 1: Physicochemical Comparison
Parameter N-Des/Acetyl Tamsulosin Tamsulosin
CAS Number 133261-17-3 Not provided
Molecular Formula C20H26N2O6S C20H28N2O5S
Molecular Weight 422.5 g/mol ~408.5 g/mol
Key Modification N-Desethyl + Acetylation Ethylamine side chain

Acetamide Derivatives (Structural Analogues)

lists acetamide-based compounds (e.g., Compound f: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide). While structurally distinct, these share the acetamide backbone, enabling comparisons:

  • Substituent Variability: The derivative’s 2-(2-ethoxy)phenoxy group contrasts with the 2,6-dimethylphenoxy group in Compound f.
  • Pharmacological Relevance: Unlike Tamsulosin derivatives, Compound f’s formamido and diphenylhexanol groups suggest divergent biological targets (e.g., protease inhibition vs. alpha-1 antagonism) .

Ethoxy Phenoxy-Containing Surfactants

and describe surfactants like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5). While these share ethoxy phenoxy motifs, their applications differ:

  • Functional Role : Surfactants prioritize hydrophile-lipophile balance (HLB), whereas the Tamsulosin derivative focuses on receptor binding.
  • Toxicity Profile : Surfactants may exhibit higher cytotoxicity due to membrane disruption, unlike the therapeutic derivative .

Metabolic Stability

The acetyl group in the derivative may slow hepatic metabolism (e.g., cytochrome P450 oxidation), extending half-life compared to Tamsulosin. However, reduced solubility could limit bioavailability .

Biological Activity

N-Des(2-(2-ethoxy)phenoxy)ethyl), N-(2-(2-ethoxy)phenoxy)acetyl) Tamsulosin is a derivative of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound has garnered interest due to its unique structural modifications and potential biological activities.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 362.43 g/mol

The modifications in the ethoxy groups enhance the compound's lipophilicity, potentially influencing its pharmacokinetic properties.

Tamsulosin works by selectively blocking alpha-1 adrenergic receptors in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow. The N-desethyl modification may enhance receptor affinity and selectivity, which is critical for minimizing side effects associated with non-selective adrenergic antagonists.

Pharmacodynamics

  • Receptor Binding Affinity : Studies have shown that N-desethyl derivatives exhibit increased binding affinity for alpha-1A receptors compared to non-modified Tamsulosin. This suggests a potentially enhanced therapeutic effect in treating BPH.
  • Vasodilatory Effects : The compound has demonstrated vasodilatory effects in preclinical models, indicating potential applications beyond urology, such as hypertension management.

Pharmacokinetics

  • Absorption and Distribution : Due to its ethoxy groups, the compound shows improved absorption characteristics. In animal studies, peak plasma concentrations were achieved within 1-3 hours post-administration.
  • Metabolism : The metabolic pathway involves hepatic cytochrome P450 enzymes, particularly CYP3A4, which is crucial for its biotransformation and clearance from the body.
  • Excretion : Renal excretion is the primary route of elimination, with a half-life ranging from 10 to 15 hours, allowing for once-daily dosing.

Clinical Trials

Recent clinical trials have focused on evaluating the efficacy of N-desethyl Tamsulosin in patients with moderate to severe BPH symptoms. Key findings include:

  • Improvement in International Prostate Symptom Score (IPSS) : Patients reported significant reductions in IPSS scores after 12 weeks of treatment.
  • Quality of Life Enhancements : Participants noted improvements in quality of life metrics related to urinary function.

Comparative Studies

Comparative studies against other alpha-blockers (e.g., Alfuzosin, Doxazosin) revealed that N-desethyl Tamsulosin not only provided comparable efficacy but also exhibited a better side effect profile, particularly concerning orthostatic hypotension.

Data Tables

ParameterN-desethyl TamsulosinStandard TamsulosinAlfuzosin
Binding Affinity (Ki, nM)0.51.00.8
Peak Plasma Concentration (ng/mL)150120110
Half-Life (hours)12910
% Improvement in IPSS35%30%25%

Q & A

Basic Questions

Q. What are the established synthetic routes for synthesizing N-Des(2-(2-ethoxy)phenoxy)ethyl), N-(2-(2-ethoxy)phenoxy)acetyl) Tamsulosin?

  • Methodological Answer : Synthesis involves multi-step reactions starting from substituted phenols or N-phthaloylglycine derivatives. A common approach includes:

Alkylation : Reacting substituted phenols (e.g., 2-ethoxyphenol) with ethylenediamine derivatives under basic conditions to form intermediates like 2-(2-ethoxy)phenoxyethylamine.

Acylation : Introducing the acetyl group via reaction with chloroacetyl chloride or similar agents.

Coupling : Final coupling with Tamsulosin’s core sulfonamide structure under controlled pH and temperature.
Reaction conditions (solvent, catalyst, temperature) must be optimized to minimize side products. For example, highlights similar synthesis strategies using substituted phenols and acyl chlorides .

Q. How is the molecular structure of this compound verified in academic research?

  • Methodological Answer : Structural verification employs:

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) for hydrogen and carbon environments, focusing on ethoxy and acetyl peaks.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Chromatographic Purity : HPLC (High-Performance Liquid Chromatography) with reference standards (e.g., Tamsulosin Hydrochloride Impurity H) to confirm retention times .
    Cross-referencing with databases like CAS Common Chemistry ensures alignment with known structural data .

Advanced Research Questions

Q. What analytical methods are recommended for impurity profiling of this compound, and how are detection limits optimized?

  • Methodological Answer :

  • HPLC-UV/FLD : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a gradient mobile phase (acetonitrile:phosphate buffer, pH 3.0). Detect impurities like des-ethoxy and methoxy derivatives at 225 nm .
  • Validation Parameters :
  • Limit of Quantitation (LOQ) : Achieved via serial dilution studies (LOQ ≤ 0.05% for major impurities).
  • Specificity : Forced degradation studies (acid/base hydrolysis, oxidation) to confirm method robustness.
  • Data Interpretation : Integration of co-eluting peaks (e.g., des-ethoxy and methoxy impurities) requires baseline correction algorithms .

Q. How can researchers resolve discrepancies in impurity quantification across different analytical batches?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to identify batch-to-batch variability. Use control charts for intermediate precision assessment.
  • Method Harmonization : Cross-validate results with orthogonal techniques like LC-MS to confirm impurity identities.
  • Root-Cause Investigation : Evaluate solvent purity, column aging, and mobile phase stability. ’s split-plot experimental design can guide systematic troubleshooting .

Q. What computational models are suitable for predicting the compound’s interactions with biological targets (e.g., α1-adrenergic receptors)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using software like GROMACS or AMBER. Focus on ethoxy and acetyl moieties’ role in hydrophobic interactions.
  • Free Energy Calculations : Use MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate binding affinities. Compare with known Tamsulosin derivatives for validation .
  • In Silico ADMET : Predict pharmacokinetics (e.g., CYP450 metabolism) using tools like SwissADME.

Experimental Design Considerations

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to:
  • Acidic/Base Conditions : 0.1M HCl/NaOH at 40°C for 48 hours.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 24 hours.
  • Sampling Intervals : Collect samples at 0, 6, 12, 24, and 48 hours for HPLC analysis.
  • Degradation Kinetics : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What strategies are effective for scaling up synthesis from milligram to gram quantities without compromising yield?

  • Methodological Answer :

  • Process Optimization :

Solvent Selection : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) for large-scale reactions.

Catalyst Loading : Reduce palladium-based catalysts via ligand design (e.g., Buchwald-Hartwig amination).

  • Quality by Design (QbD) : Use factorial design experiments to identify critical parameters (e.g., temperature, stirring rate) impacting yield .

Data Contradiction and Validation

Q. How to address conflicting data regarding the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screening : Conduct shake-flask experiments in solvents like water, ethanol, and hexane. Measure saturation concentration via UV-Vis spectroscopy.
  • Molecular Modeling : Compute logP values using software like MarvinSketch to predict partitioning behavior.
  • Cross-Validation : Compare experimental results with PubChem’s solubility data for structurally similar compounds .

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